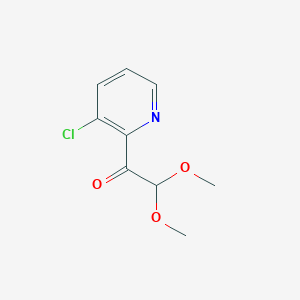
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 2,2-dimethoxyethanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone typically involves the reaction of 3-chloropyridine with 2,2-dimethoxyethanone under specific conditions. One common method involves the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by refluxing and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone involves its interaction with specific molecular targets. For example, it can bind to and inhibit certain enzymes, leading to a cascade of biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: Another compound with a similar pyridine ring structure but different functional groups.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: A brominated derivative with distinct chemical properties.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole: A trifluoromethylated analog with unique reactivity .
Uniqueness
1-(3-Chloropyridin-2-yl)-2,2-dimethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
1-(3-chloropyridin-2-yl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)8(12)7-6(10)4-3-5-11-7/h3-5,9H,1-2H3 |
Clave InChI |
PKQMIZPJUSIEKM-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=C(C=CC=N1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















